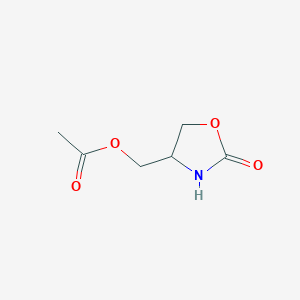
Cyclohex-1-ene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-1-ene-1,4-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. This compound is characterized by a cyclohexene ring with two carboxylic acid groups attached at the 1 and 4 positions. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-1-ene-1,4-dicarboxylic acid can be synthesized through several methods. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, 1,3-butadiene can react with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce the desired acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and the presence of solvents like xylene to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Cyclohex-1-ene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are commonly used.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane-1,4-dicarboxylic acid derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Cyclohex-1-ene-1,4-dicarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohex-1-ene-1,4-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxylic acid groups and a double bond in the cyclohexene ring. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, amidation, and coordination with metal ions .
Comparison with Similar Compounds
Cyclohex-1-ene-1,2-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 1 and 2 positions.
Cyclohexane-1,4-dicarboxylic acid: Lacks the double bond in the cyclohexene ring.
Cyclohex-1-ene-1,2-dicarboxylic anhydride: An anhydride form of the compound with carboxylic acid groups at the 1 and 2 positions.
Uniqueness: Cyclohex-1-ene-1,4-dicarboxylic acid is unique due to the positioning of its carboxylic acid groups at the 1 and 4 positions, which imparts distinct chemical reactivity and properties. This structural feature makes it particularly useful in the synthesis of polymers and coordination compounds .
Properties
CAS No. |
628729-43-1 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
cyclohexene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1,6H,2-4H2,(H,9,10)(H,11,12) |
InChI Key |
KAAQPMPUQHKLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12581549.png)
![Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester](/img/structure/B12581554.png)


![Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate](/img/structure/B12581565.png)



![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
silane](/img/structure/B12581605.png)
![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)

